(5-ethyl-1,3,4-oxadiazol-2-yl)methanol
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Overview
Description
(5-ethyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1,3,4-oxadiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde or ketone, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
(5-ethyl-1,3,4-oxadiazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-ethyl-1,3,4-oxadiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-ethyl-1,2,4-oxadiazol-5-yl)methanol
- (5-isopropyl-1,2,4-oxadiazol-3-yl)methanol
- (5-methyl-1,2,4-oxadiazol-3-yl)methanol
Uniqueness
(5-ethyl-1,3,4-oxadiazol-2-yl)methanol is unique due to the position of the ethyl group and the specific arrangement of atoms within the oxadiazole ring
Properties
CAS No. |
1153455-94-7 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
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